

An In-depth Technical Guide on the Physicochemical Properties of Decoquinatate Powder

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Compound of Interest

Compound Name: Decoquinatate

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Introduction

Decoquinatate (DQ) is a quinolone-derived compound primarily utilized in veterinary medicine as a coccidiostat for the prevention and treatment of coccidiosis in poultry and livestock.[1][2] Marketed under trade names such as Deccox®, it is a crucial additive in animal feed to control parasitic infections caused by protozoans of the Eimeria species.[2][3] Its mechanism of action involves the inhibition of mitochondrial respiration in the parasite, specifically targeting cytochrome b.[3] Despite its efficacy, the therapeutic application of **decoquinatate** is limited by its physicochemical properties, most notably its high lipophilicity and extremely low solubility in aqueous fluids, which hinders its absorption in the gastrointestinal tract.[3]

This technical guide provides a comprehensive overview of the core physicochemical properties of **decoquinatate** powder. It includes tabulated quantitative data, detailed descriptions of relevant experimental protocols for characterization, and visualizations of its mechanism of action and analytical workflows to support researchers and professionals in the fields of drug development and pharmaceutical sciences.

Physicochemical Properties

Decoquinate is an off-white to pale yellow, crystalline powder with a mild odor.^{[3][4][5]} Its chemical and physical properties are critical for formulation development, influencing its stability, dissolution, and bioavailability.

Quantitative Data Summary

The key physicochemical parameters for **decoquinat**e powder are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Identification		
IUPAC Name	Ethyl 6-decyloxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate	[6]
CAS Number	18507-89-6	[1]
Molecular Formula	C ₂₄ H ₃₅ NO ₅	[1]
Molecular Weight	417.54 g/mol	[7]
Physical Properties		
Appearance	Off-white to pale yellow crystalline powder	[3][4][5][8][9]
Melting Point	241 - 245 °C	[1][2][4]
Boiling Point	517.9 ± 45.0 °C (Predicted)	[8][10]
Density	1.091 - 1.168 g/cm ³ (Predicted)	[5][8]
Particle Size (D50)	80-120 microns (for some commercial grades)	[5]
Solubility		
Water (20 °C)	0.06 mg/L	[3][4]
Water (pH 7, 20 °C)	0.122 mg/L	[11]
Aqueous Buffer (pH 4.9)	0.01 mg/L	[3][4]
DMSO	0.01 mg/mL (0.02 mM)	[7]
Ethanol	Insoluble	[12]
Chloroform	Slightly soluble / Very low solubility	[8][13]
Ether	Slightly soluble	[8]
Lipophilicity & Partitioning		

Octanol/Water Partition Coeff. (Log P)	≥5.7 (at pH 5, 7, and 9)	[3][4]
XLogP3	6.8	[8]
Thermodynamic Properties		
Vapor Pressure (25 °C)	3×10^{-9} mmHg (1.25×10^{-11} mmHg also reported)	[3][4][8]
Flash Point	267.0 ± 28.7 °C (Predicted)	[8][10]
Crystallographic Data		
Crystal System	Monoclinic	[14]
Space Group	P2 ₁ /n	[14]

Experimental Protocols for Physicochemical Characterization

The characterization of an active pharmaceutical ingredient (API) like **decoquinat**e involves a suite of analytical techniques to determine its identity, purity, and physical properties.[15][16] These analyses are fundamental for quality control and formulation design.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for investigating the thermal properties of pharmaceutical solids.[16][17]

- Differential Scanning Calorimetry (DSC):
 - Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and identify polymorphic transitions.
 - Methodology: A small, accurately weighed amount of **decoquinat**e powder (typically 1-5 mg) is sealed in an aluminum pan. The pan, along with an empty reference pan, is placed

in the DSC cell. The cell is then heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. The heat flow is recorded, and the melting point is identified as the peak of the endothermic event corresponding to melting.[18][19]

- Thermogravimetric Analysis (TGA):
 - Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[17] It is used to assess thermal stability and decomposition profiles.[18]
 - Methodology: A sample of **decoquinat** powder is placed in a high-purity pan (e.g., platinum or alumina) connected to a microbalance. The sample is heated at a controlled rate (e.g., 10 °C/min) in a specific atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored. A plot of mass versus temperature reveals the temperatures at which decomposition occurs.[17][18]

Powder X-ray Diffraction (PXRD)

- Principle: PXRD is a non-destructive technique used to identify the crystalline structure of a solid material.[20] When a sample is irradiated with X-rays, diffraction occurs according to Bragg's Law, producing a unique diffraction pattern or "fingerprint" for a specific crystalline solid. It is essential for identifying polymorphism and confirming the solid-state form of the API.[20][21]
- Methodology: A thin layer of **decoquinat** powder is carefully prepared and mounted on a sample holder. The sample is placed in a diffractometer and irradiated with monochromatic X-rays at various incident angles (2θ). A detector records the intensity of the diffracted X-rays at each angle. The resulting plot of intensity versus 2θ provides the characteristic diffraction pattern of the crystalline form.[14][21]

Solubility and Partition Coefficient (Log P)

- Principle: Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. The octanol-water partition coefficient (Log P) is a measure of a drug's lipophilicity and is critical for predicting its absorption and distribution. [22]

- Methodology (Shake-Flask Method for Log P): The traditional "shake-flask" method involves dissolving **decoquinat** in a biphasic system of n-octanol and water (or a suitable buffer). [22] The mixture is agitated until equilibrium is reached. The two phases are then separated, and the concentration of **decoquinat** in each phase is determined using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). The Log P is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[22]

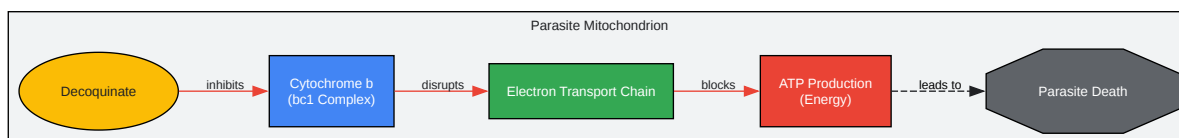
Particle Size Analysis

- Principle: Particle size distribution is a critical physical property that influences dissolution rate, flowability, and content uniformity of the final product.[23] Laser diffraction is a common technique for measuring particle size.[24]
- Methodology (Laser Diffraction): A small amount of **decoquinat** powder is dispersed in a suitable medium (wet or dry dispersion). This dispersion is passed through a laser beam. The particles scatter the light at an angle that is inversely proportional to their size. Detectors measure the scattered light intensity at various angles, and a computer algorithm calculates the particle size distribution based on the Mie or Fraunhofer theory of light scattering.[24]

Mechanism of Action and Experimental Workflows

Mechanism of Action: Inhibition of Mitochondrial Respiration

Decoquinat's anticoccidial effect stems from its ability to disrupt the parasite's energy metabolism. It specifically targets the mitochondrial electron transport chain.[3] Studies have shown that quinolone coccidiostats inhibit mitochondrial cytochrome b, which is part of the bc1 complex (Complex III).[3][25] This inhibition blocks the transfer of electrons, leading to a collapse of the mitochondrial membrane potential and subsequent death of the parasite.[25] [26]

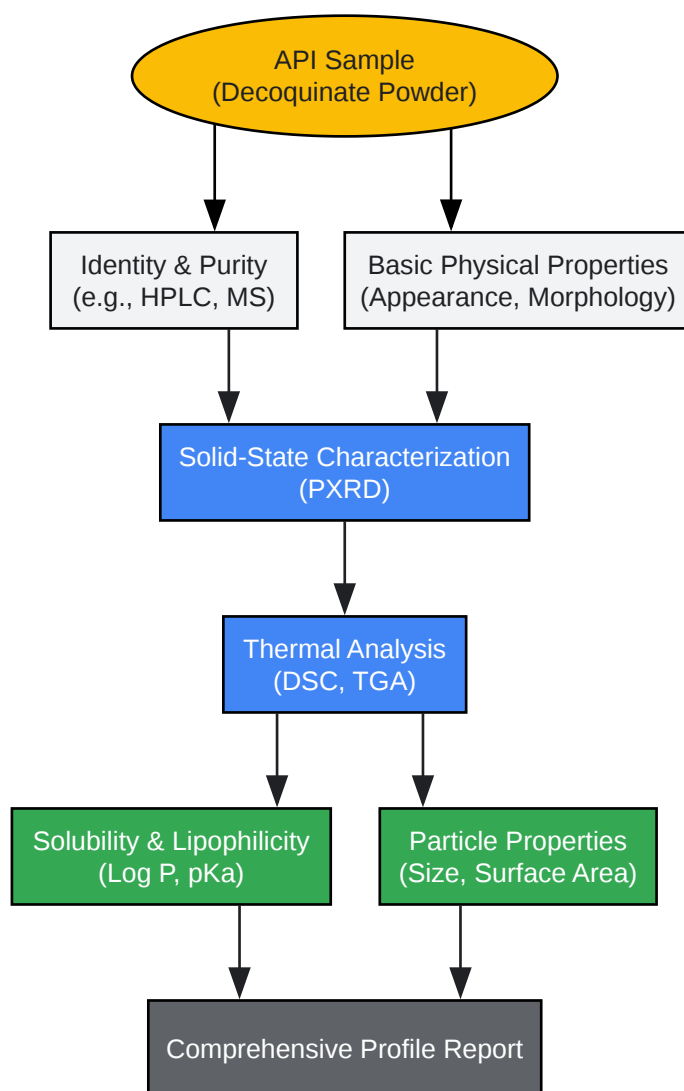


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Caption: **Decoquinatate**'s mechanism of action targeting the parasite's mitochondrial cytochrome b.

General Workflow for Physicochemical Characterization of an API

The characterization of a pharmaceutical powder follows a logical progression of tests to build a comprehensive profile of the material. This workflow ensures that foundational properties are established before more complex analyses are undertaken.

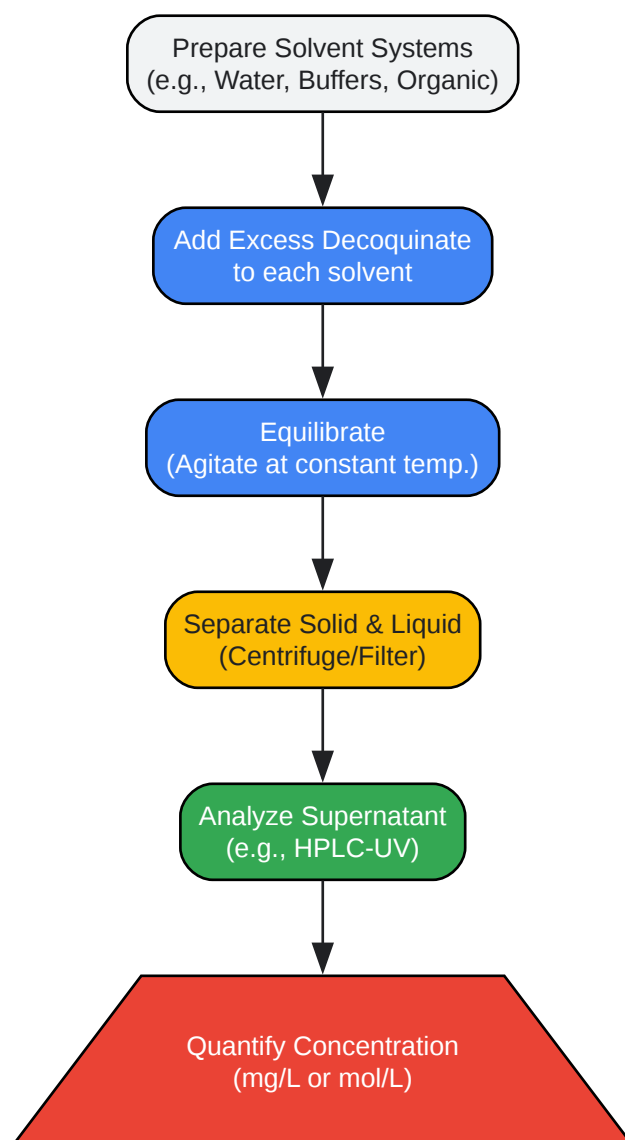


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Caption: Logical workflow for the physicochemical characterization of an API powder.

Experimental Workflow for Solubility Determination

Determining the solubility of a poorly soluble compound like **decoquinatate** requires a systematic approach to ensure accurate and reproducible results.



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Caption: Standard experimental workflow for determining equilibrium solubility.

Conclusion

The physicochemical properties of **decoquinatate** powder, particularly its crystalline nature and profound insolubility in aqueous media, are defining characteristics that govern its application and formulation. As a Biopharmaceutics Classification System (BCS) Class II or IV candidate, its poor solubility presents a significant challenge for bioavailability. The data and methodologies presented in this guide—from thermal and crystallographic analysis to solubility and partitioning studies—provide a foundational framework for researchers. Understanding

these core properties is essential for developing advanced formulations, such as nanoformulations or solid dispersions, aimed at overcoming its biopharmaceutical limitations and exploring its therapeutic potential beyond current veterinary applications.[3][18]

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